[2-(Ethoxymethyl)phenyl](diphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethyl)phenylmethanol: is an organic compound with the molecular formula C22H22O2 . It is a member of the class of compounds known as alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an ethoxymethyl group attached to a phenyl ring, and two additional phenyl groups attached to a central carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)phenylmethanol typically involves the reaction of [2-(Ethoxymethyl)phenyl]methanol with diphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 2-(Ethoxymethyl)phenylmethanol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from any by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Ethoxymethyl)phenylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The hydroxyl group in 2-(Ethoxymethyl)phenylmethanol can be substituted with other functional groups, such as halogens or alkyl groups, using reagents like thionyl chloride (SOCl2) or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 2-(Ethoxymethyl)phenylmethanol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of 2-(Ethoxymethyl)phenylmethanol, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, 2-(Ethoxymethyl)phenylmethanol is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 2-(Methoxymethyl)phenylmethanol
- 2-(Ethoxymethyl)phenylmethanol
- 2-(Ethoxymethyl)phenylethanol
Uniqueness: 2-(Ethoxymethyl)phenylmethanol is unique due to the presence of the ethoxymethyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.
Properties
CAS No. |
5437-91-2 |
---|---|
Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[2-(ethoxymethyl)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C22H22O2/c1-2-24-17-18-11-9-10-16-21(18)22(23,19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16,23H,2,17H2,1H3 |
InChI Key |
IRIPSNPRMXMWIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.